Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Description
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core. Key structural attributes include:
- 5-chloro group: Influences electronic properties and metabolic stability.
- 2,3-dihydro configuration: Reduces aromaticity, increasing conformational flexibility.
- 7-carboxylate ester: Modifies bioavailability and reactivity.
Properties
IUPAC Name |
methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-15-7(14)5-4(10)6-11-2-3-13(6)8(9)12-5/h2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZETODLXYMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NCCN2C(=N1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-c]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound's potential medicinal applications include its use in the development of new drugs. Its structural similarity to other biologically active molecules makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Note: *Calculated molecular weight based on formula.
Key Structural Differences:
- Substituent Reactivity: The 8-amino group (target) vs. 8-bromo () or unsubstituted positions () impacts electrophilic substitution pathways and hydrogen-bonding networks.
- Ring Fusion : The imidazo[1,2-a]pyrimidine core in differs in connectivity, affecting π-π stacking and molecular geometry.
Impurity Profiles
- Positional Isomers: identifies impurities in clopidogrel due to ring isomerism (e.g., thieno[2,3-c] vs. [3,2-c] pyridines) . Similarly, the target compound may form impurities if substitution occurs at unintended positions.
- Residual Halogens: If the 8-amino group is introduced via bromo-to-amine substitution (as in ), residual bromo impurities could arise.
Biological Activity
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique imidazo-pyrimidine framework. The presence of the amino and carboxylate groups enhances its solubility and biological reactivity. The molecular formula is CHClNO, with a molecular weight of approximately 239.66 g/mol.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the modulation of key apoptotic markers such as Bcl-2 and Bax .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Inhibits TNF-alpha release | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of various derivatives, this compound was found to have an IC value comparable to standard chemotherapeutics like cisplatin. This suggests that it may serve as an effective agent in cancer therapy, particularly for breast cancer .
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This was linked to the suppression of NF-kB activation pathways, highlighting its potential utility in managing chronic inflammatory conditions .
Q & A
Q. Table 1. Key Spectral Benchmarks for the Compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
